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Abstract

The hexaaquacobalt(ll) ion, [Co(H20)s]?*, is the primary species formed when cobalt(ll) salts
are dissolved in water. This pink, octahedral complex is a cornerstone of cobalt coordination
chemistry and serves as a fundamental model for understanding ligand exchange kinetics and
thermodynamics in agueous media. Its labile nature makes it a crucial precursor for the
synthesis of a vast array of cobalt complexes, including those with applications in catalysis,
materials science, and as redox-activated prodrugs. This guide provides a comprehensive
overview of the formation, structure, and properties of the hexaaquacobalt(ll) ion, including
detailed experimental protocols for its synthesis and characterization.

Core Principles of Formation

The formation of the hexaaquacobalt(ll) ion is a spontaneous process that occurs upon the
dissolution of a simple cobalt(ll) salt (e.g., cobalt(ll) chloride, nitrate, or sulfate) in water. The
central cobalt(ll) cation (Co2*), with a d’ electronic configuration, acts as a Lewis acid,
attracting the lone pairs of electrons from six water molecules, which act as Lewis bases.[1]
This interaction results in the formation of a stable, high-spin coordination complex with an
octahedral geometry.[2]
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The overall formation can be represented by the simple equation:

Coz*(aq) + 6 H20(l) = [Co(H20)6]2*(aq)

In aqueous solution, this complex is the predominant species, imparting a characteristic pink or
rose color to the solution.[2][3][4]
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Caption: Formation of the hexaaquacobalt(ll) complex in water.

Thermodynamic and Kinetic Data

The stability and reactivity of the [Co(H20)s]?* ion are governed by its thermodynamic and
kinetic properties.

Thermodynamic Properties

The thermodynamic data for the aqueous cobalt(ll) ion, which exists as the hexaaqua complex,
are crucial for understanding the energetics of its formation and subsequent reactions.

Property Value Units Reference

Standard Enthalpy of

] -58.2 kJ/mol [1]
Formation (AH°f)

Standard Molar

-155.6 J/mol-K [1]
Entropy (S°)

Table 1: Standard thermodynamic properties of the aqueous cobalt(Il) ion.
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Kinetic Lability and Water Exchange

The [Co(H20)e]2* complex is considered kinetically labile, meaning its coordinated water
ligands can be exchanged with other ligands in the solution at a relatively fast rate.[5] The rate
of water exchange is a fundamental parameter that influences the kinetics of all other ligand
substitution reactions. The lability of first-row divalent transition metal agua ions generally
increases across the series, reflecting changes in the electronic occupancy of the d-orbitals.[6]

Water Exchange Rate Constant (k) at 298
Metal Aqua lon

K(s™)
[V(H20)e]2* 1.0 x 102
[Cr(H20)s]2* 8.0 x 10°
[Mn(H20)6]2* 2.1x 107
[Fe(H20)e]** 4.4 x 108
[Co(H20)s]2* 3.2 x 108
[Ni(H20)s]2* 3.2 x 10
[Cu(H20)s]2* 9.0 x 10°
[Zn(H20)e]2* 4.0 x 107

Table 2: First-order rate constants for water exchange on selected [M(H20)s]?* ions.

Structural and Spectroscopic Characterization

The identity and properties of the hexaaquacobalt(ll) ion are confirmed through various
analytical techniques.

UV-Visible Spectroscopy

The pink color of the [Co(H20)s]2* ion is due to its absorption of light in the visible region. The
UV-Vis spectrum is characterized by a primary absorption band corresponding to a d-d
electronic transition.
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Parameter Value Transition Reference
Amax ~510 nm 4T1g(F) — 4T1g(P) [1]
Molar Absorptivity (€) ~5.0 Lmol~* cm~? [1]

Table 3: Spectroscopic data for the hexaaquacobalt(ll) ion.

X-ray Crystallography

Single-crystal X-ray diffraction of hydrated cobalt(Il) salts provides definitive structural
information, confirming the octahedral coordination geometry and precise Co-O bond lengths.

Parameter Value Range (A) Reference

Co-0O Bond Length 2.0529 (14) - 2.1196 (9) [1107]

Table 4: Representative Co-O bond lengths in hexaaquacobalt(ll) complexes.

Experimental Protocols
Synthesis of Hexaaquacobalt(ll) Nitrate

This protocol describes the synthesis of a pure hexaaquacobalt(ll) salt by reacting cobalt(ll)
carbonate with nitric acid.[1]

Materials:

Cobalt(ll) carbonate (CoCO3)

6 M Nitric acid (HNOs)

Distilled water

Beaker, hot plate, stirring rod

Ice bath

Buchner funnel and filter paper
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Procedure:

o Carefully add a stoichiometric amount of cobalt(ll) carbonate powder in small portions to a
beaker containing 6 M nitric acid while stirring. The reaction will effervesce (release CO2).
Continue adding until the effervescence ceases and a clear pink solution is formed.

o Reaction: CoCOs(s) + 2HNOs(ag) — Co(NOs)2(aq) + H20(I) + CO2(g)

¢ Gently heat the solution on a hot plate to approximately 60-70°C to concentrate it and ensure
the reaction is complete. Do not boil to dryness.

¢ Once the solution is saturated (small crystals may begin to form on the surface), remove it
from the heat.

e Cool the beaker first to room temperature and then in an ice bath to induce crystallization of
the pink hexaaquacobalt(ll) nitrate, --INVALID-LINK--2, salt.

o Collect the crystals by vacuum filtration using a Buchner funnel.

e Wash the crystals with a small amount of ice-cold distilled water, followed by a small amount
of cold ethanol to aid drying.

e Dry the crystals in a desiccator.

Precaution: Perform the acid addition in a well-ventilated fume hood due to the production of
COz gas.
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Caption: Workflow for the synthesis and characterization of a [Co(H20)s]?* salt.

Characterization by UV-Visible Spectroscopy

Procedure:
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e Prepare a dilute aqueous solution of the synthesized --INVALID-LINK--2 salt of a known
concentration.

o Calibrate a UV-Vis spectrophotometer using distilled water as a blank.

e Record the absorbance spectrum of the cobalt solution from approximately 350 nm to 700
nm.

« ldentify the wavelength of maximum absorbance (Amax), which should be around 510 nm.[1]

Using the Beer-Lambert Law (A = &cl), calculate the molar absorptivity (€).

Ligand Substitution Reactions

The lability of the water ligands in [Co(H20)e¢]?* allows for a rich chemistry of ligand exchange
reactions. These are typically equilibrium processes that can be manipulated by changing
reaction conditions.

A classic example is the reaction with excess chloride ions (e.g., from concentrated HCI), which
results in a color change from pink to blue due to the formation of the tetrahedral
tetrachlorocobaltate(ll) complex, [CoCla]2~.[2][4][8]

[Co(H20)6)2*(aq) (pink) + 4 Cl-(aq) = [CoCls]2~(aq) (blue) + 6 H20(l)

This equilibrium is readily reversible; adding water to the blue solution will shift the equilibrium
back to the left, reforming the pink hexaaquacobalt(ll) ion.[2][4]
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Caption: Reversible ligand exchange between [Co(H20)e]?* and [CoCla]?~.

Conclusion

The hexaaquacobalt(ll) ion is a central species in the agueous chemistry of cobalt. Its
formation is straightforward, and its properties are well-characterized. A thorough
understanding of its thermodynamics, kinetics, and reactivity is essential for professionals in
research and drug development, as it serves as the primary starting material for the synthesis
of more complex and functional cobalt-based compounds. The lability of the aqua ligands is the
key to its synthetic utility, allowing for controlled ligand substitution to design molecules with
specific electronic, magnetic, or therapeutic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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